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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626 Get Quote

A Comparative Guide to the Selectivity of AZD6564
An Objective Comparison of AZD6564's On-Target and Off-Target Activity with Supporting

Experimental Data

This guide provides a detailed comparison of the fibrinolysis inhibitor AZD6564, focusing on its

mechanism of action and selectivity. Contrary to inquiries about its cross-reactivity with serine

proteases, AZD6564 does not function as a direct enzymatic inhibitor. Instead, it is a lysine

mimetic that prevents a key protein-protein interaction in the fibrinolysis cascade.[1][2] Its

primary selectivity concern, identified during development, was not against other proteases but

against the GABAa receptor, a common off-target for lysine mimetics like the clinically used

tranexamic acid (TXA).[1]

Mechanism of Action
Fibrinolysis is the physiological process of breaking down fibrin clots. This is primarily carried

out by the serine protease plasmin. The process is localized to the clot surface through the

binding of plasminogen (the zymogen precursor of plasmin) to C-terminal lysine residues on

fibrin.[1] This interaction occurs via specialized lysine-binding sites (LBS) located in the kringle

domains of plasminogen.[1]

AZD6564 exerts its antifibrinolytic effect by binding to these lysine-binding sites on plasmin.[1]

[2] This competitively blocks the interaction between plasmin and fibrin, thereby inhibiting

fibrinolysis without directly affecting the catalytic activity of the plasmin enzyme.[1]
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Quantitative Selectivity Data
The key to a successful therapeutic is high potency at the intended target and minimal activity

at off-targets to reduce side effects. During the development of AZD6564, a major focus was to

improve selectivity over the GABAa receptor, as off-target activity at this receptor is associated

with side effects such as seizures and gastrointestinal issues.[1]

Compound
On-Target Activity:
Human Plasma
Clot Lysis (IC50)

Off-Target Activity:
GABAa Receptor
Binding (IC50)

Selectivity Index
(Off-Target IC50 /
On-Target IC50)

AZD6564 0.44 µM[1][2][3][4]
No detectable

activity[1][2][3][4]

> 4500 (based on

highest tested

concentration of 2000

µM for similar

compounds)

Tranexamic Acid

(TXA)

~15 µM (estimated

from literature)
1600 µM[1] ~107

Lead Compound (4-

PIOL)

~4 µM (estimated

from literature)
35 µM[1] ~8.75

Data for TXA and the lead compound 4-PIOL are provided for comparative context, illustrating

the significant improvement in selectivity achieved with AZD6564.

Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the on-

target potency and off-target selectivity of AZD6564.

Human Plasma Clot Lysis Assay (On-Target Activity)
This turbidimetric assay measures the ability of a compound to inhibit the breakdown of a fibrin

clot formed in vitro.

Principle: A clot is formed in human plasma by adding thrombin and calcium. Tissue

plasminogen activator (tPA) is simultaneously added to initiate fibrinolysis. The formation and
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subsequent lysis of the clot are monitored over time by measuring the optical density

(turbidity) of the sample. Inhibitors of fibrinolysis will prolong the time it takes for the clot to

lyse.

Methodology:

Citrated, platelet-poor human plasma is added to the wells of a 96-well microplate.

The test compound (e.g., AZD6564) is added at various concentrations.

A solution containing tissue factor (TF) or thrombin, calcium chloride, and a defined

concentration of tPA is added to each well to initiate simultaneous clotting and fibrinolysis.

[5]

The plate is incubated at 37°C, and the absorbance (typically at 405 nm) is read kinetically

for a period of 1-2 hours.[5]

The time required for the clot to lyse (e.g., 50% lysis time, defined as the time from

maximum clot turbidity to 50% reduction in turbidity) is calculated.

IC50 values are determined by plotting the lysis time against the inhibitor concentration

and fitting the data to a dose-response curve.

GABAa Receptor Radioligand Binding Assay (Off-Target
Selectivity)
This assay determines the affinity of a test compound for the GABAa receptor by measuring its

ability to displace a known radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a

radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) for binding to GABAa receptors

in a membrane preparation, typically from rat brain.[6][7] A high affinity for the receptor will

result in displacement of the radioligand at low concentrations of the test compound.

Methodology:
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Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to

a series of centrifugations to isolate a membrane fraction rich in GABAa receptors. The

membranes are washed multiple times to remove endogenous GABA.[6][8]

Binding Reaction: The prepared membranes are incubated in a buffer solution containing:

A fixed concentration of a radiolabeled GABAa ligand (e.g., [³H]muscimol).

Varying concentrations of the unlabeled test compound (e.g., AZD6564).

Control Groups:

Total Binding: Membranes + radioligand only.

Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled,

known GABAa agonist (e.g., GABA) to saturate all specific binding sites.[6][7]

Incubation & Filtration: The reaction is incubated (e.g., 45 minutes at 4°C) to reach

equilibrium.[6] The reaction is then terminated by rapid filtration through glass fiber filters,

which trap the membranes while allowing unbound ligand to pass through. The filters are

washed with ice-cold buffer.[8]

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The IC50 value (the concentration of test compound that displaces 50% of the

specific binding) is determined by plotting the percentage of specific binding against the

test compound concentration.
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Caption: Workflow of AZD6564's mechanism and selectivity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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